4-Aminooctanoic acid;hydrochloride

Description

Significance of Linear Amino Acids as Fundamental Chemical Entities

Linear amino acids are organic compounds containing both an amino group (-NH2) and a carboxylic acid group (-COOH). guidechem.com Their importance extends far beyond their role as protein constituents. In the realm of chemical synthesis, they serve as versatile bifunctional synthons, enabling the construction of complex molecules, including pharmaceuticals, polymers, and peptidomimetics. The spatial separation between the amino and carboxyl functionalities in non-alpha amino acids, such as beta- or gamma-amino acids, imparts unique conformational properties, influencing the architecture of peptides and other polymers. asbmb.org These non-proteinogenic amino acids are crucial in developing molecules with enhanced stability against enzymatic degradation, a desirable trait for therapeutic peptides. asbmb.org Furthermore, the linear carbon chain can be modified to modulate properties like hydrophobicity and to attach other functional groups or labels, making them valuable as linkers in bioconjugation and materials science. scholarpedia.org

Historical Context of 4-Aminooctanoic Acid Research

Specific research focused on 4-aminooctanoic acid is notably scarce in historical scientific literature. Its study is largely contextualized by the broader investigation into gamma-amino acids, a field historically dominated by the discovery and characterization of gamma-aminobutyric acid (GABA). GABA was first identified as a major amino compound in the mammalian brain in 1950 by Eugene Roberts and Sam Frankel. asbmb.orgnih.gov This discovery was a landmark moment, though its significance as the primary inhibitory neurotransmitter was not fully understood until 1957, when its inhibitory action on crayfish neurons was demonstrated. asbmb.orgnih.govwikipedia.orgnih.gov

The research trajectory for other gamma-amino acids has often been in relation to GABA or as novel synthetic targets. For instance, recent research has focused on the sustainable synthesis of compounds like (R)-4-aminopentanoic acid from biomass-derived levulinic acid, highlighting its value as an intermediate for pharmaceuticals. frontiersin.orgnih.gov While the octanoic acid backbone of 4-aminooctanoic acid suggests potential for unique applications, it has not received the same level of specific academic inquiry as its shorter-chain relatives or its structural isomers like 2-aminooctanoic and 8-aminooctanoic acid. nih.govresearchgate.net

Scope and Research Trajectories for 4-Aminooctanoic Acid;hydrochloride

The research landscape for this compound remains largely unexplored, with its utility primarily posited through comparison with its better-studied isomers. The hydrochloride salt serves to enhance the compound's stability and solubility in aqueous media, a common practice for amino-containing compounds.

Future research trajectories can be inferred from studies on related molecules:

Peptidomimetic and Polymer Synthesis: Like other omega-amino acids, 4-aminooctanoic acid could be incorporated into peptide backbones or used to synthesize novel polyamides. Its gamma-positioning would likely induce turn-like structures, and the butyl side chain would confer significant hydrophobicity.

Use as a Molecular Linker: The eight-carbon backbone provides a flexible spacer, a property exploited in its isomer, 8-aminooctanoic acid, which is used to modify peptides and enhance their properties. scholarpedia.org 4-Aminooctanoic acid could similarly be employed in bioconjugation or to create functionalized surfaces.

Precursor for Bioactive Molecules: 8-Aminooctanoic acid is a key intermediate in the synthesis of Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), an oral absorption enhancer. cphi-online.com While a different isomer, this highlights the potential for modified aminooctanoic acids to serve as building blocks for complex functional molecules.

Neurological Research: Given its structural similarity to GABA, albeit with a much longer and more hydrophobic side chain, 4-aminooctanoic acid could be investigated for potential interactions with GABA receptors or transporters, although no such studies have been published.

The lack of dedicated research presents an opportunity for novel investigations into the synthesis, properties, and potential applications of this specific gamma-amino acid.

Physicochemical Properties

Detailed experimental data for 4-aminooctanoic acid and its hydrochloride salt are limited. The following tables provide available data, primarily from computational predictions for the free acid and basic information for the hydrochloride salt from chemical suppliers.

Table 1: Properties of 4-Aminooctanoic Acid Data sourced from PubChem CID 2847865 and are computationally generated unless otherwise noted.

| Property | Value |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 4-aminooctanoic acid |

| CAS Number | 689-50-9 |

| Topological Polar Surface Area | 63.3 Ų |

| XLogP3 | -1.3 |

Table 2: Properties of this compound Data sourced from commercial supplier information.

| Property | Value |

| Molecular Formula | C₈H₁₈ClNO₂ |

| Molecular Weight | 195.69 g/mol |

| CAS Number | 85461-75-8 |

| Physical Form | Solid |

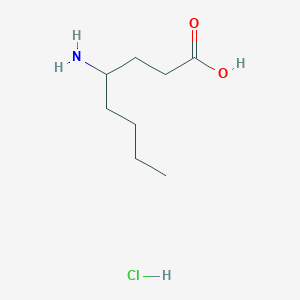

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminooctanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-2-3-4-7(9)5-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQZJUOQIGREEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminooctanoic Acid and Its Analogs

Classical and Contemporary Approaches to ω-Amino Acid Synthesis

The construction of the ω-amino acid backbone can be achieved through several established synthetic transformations. These methods often involve the formation of a key carbon-nitrogen bond and subsequent functional group manipulations to yield the final amino acid.

Strecker Synthesis Adaptations for Aliphatic Amino Acids

The Strecker synthesis is a powerful method for the preparation of α-amino acids, and its principles can be adapted for the synthesis of ω-amino acids. The reaction typically proceeds in two main steps: the formation of an α-aminonitrile from an aldehyde or ketone, followed by hydrolysis of the nitrile to a carboxylic acid. nih.govnih.gov

The general mechanism involves the reaction of an aldehyde with ammonia (B1221849) to form an imine, which is then attacked by a cyanide ion to yield an aminonitrile. nih.gov Subsequent hydrolysis of the nitrile group, typically under acidic conditions, affords the desired amino acid. nih.gov For the synthesis of 4-Aminooctanoic acid, a suitable starting material would be a precursor to 4-aminooctanal.

Reaction Scheme: General Strecker Synthesis

| Step | Reactants | Intermediate/Product | Description |

| 1 | Aldehyde, Ammonia | Imine | Formation of an imine through nucleophilic addition of ammonia to the carbonyl group, followed by dehydration. |

| 2 | Imine, Cyanide Source (e.g., KCN) | α-Aminonitrile | Nucleophilic attack of the cyanide ion on the imine carbon. |

| 3 | α-Aminonitrile, Acid/Heat | α-Amino Acid | Hydrolysis of the nitrile functionality to a carboxylic acid. |

Alkylation of Malonates and Related Carbanions

The malonic ester synthesis is a versatile method for preparing carboxylic acids. A variation, the acetamidomalonate synthesis, is particularly well-suited for the production of α-amino acids and can be conceptually extended to ω-amino acids. This method utilizes diethyl acetamidomalonate as a protected glycine equivalent. guidechem.comcjph.com.cn

The synthesis begins with the deprotonation of diethyl acetamidomalonate to form a stable enolate. This enolate then acts as a nucleophile, attacking an appropriate alkyl halide in an SN2 reaction. For 4-Aminooctanoic acid, a halo-substituted precursor would be required. The final steps involve the hydrolysis of the ester and amide groups, followed by decarboxylation upon heating to yield the amino acid. wikipedia.org

Key Steps in Acetamidomalonate Synthesis

| Step | Reagents | Transformation |

| 1 | Diethyl acetamidomalonate, Sodium ethoxide | Formation of the enolate |

| 2 | Enolate, Alkyl halide | Alkylation of the α-carbon |

| 3 | Alkylated product, Aqueous acid, Heat | Hydrolysis and Decarboxylation |

Hydrolytic Routes from Nitriles or Amides

The hydrolysis of a nitrile or an amide to a carboxylic acid is a fundamental transformation in organic synthesis and a key step in many amino acid preparations, including the final stage of the Strecker synthesis. frontiersin.orgwikipedia.org This approach is particularly relevant for the synthesis of ω-amino acids where a cyano or amido group is introduced at one end of the carbon chain.

The hydrolysis can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. masterorganicchemistry.com Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. wikipedia.org In both cases, an amide is formed as an intermediate, which is then further hydrolyzed to the carboxylic acid. wikipedia.org

Reductive Amination Strategies

Reductive amination is a highly effective method for forming amines from carbonyl compounds. organic-chemistry.orggoogle.com This reaction can be applied to the synthesis of ω-amino acids by starting with a keto acid. For the synthesis of 4-Aminooctanoic acid, the precursor would be 4-oxooctanoic acid.

The process involves the reaction of the ketone with ammonia to form an imine intermediate in situ. This imine is then reduced to the corresponding amine. google.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the protonated imine over the starting ketone. google.comresearchgate.net Catalytic hydrogenation can also be used for the reduction step. organic-chemistry.org

Typical Reagents for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

| α-Keto acid | Ammonia | Sodium borohydride (B1222165) (NaBH₄) | α-Amino acid |

| Ketone/Aldehyde | Ammonia/Primary Amine | Sodium cyanoborohydride (NaBH₃CN) | Amine |

| Ketone/Aldehyde | Ammonia/Primary Amine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Amine |

Stereoselective and Enantioselective Synthesis of Chiral ω-Amino Acids

Since 4-Aminooctanoic acid possesses a chiral center at the C4 position, the development of stereoselective and enantioselective synthetic methods is crucial for obtaining optically pure enantiomers.

Asymmetric Catalysis in Amino Acid Derivatization

Asymmetric catalysis offers a powerful approach to control the stereochemistry of the final product. In the context of amino acid synthesis, chiral catalysts can be employed in various reactions to induce enantioselectivity.

For instance, in the Strecker synthesis , chiral catalysts can be used to control the facial attack of the cyanide nucleophile on the imine intermediate. nih.govnih.govucsd.edu Chiral thiourea derivatives have been shown to be effective catalysts for the asymmetric hydrocyanation step, allowing for the synthesis of highly enantiomerically enriched non-proteinogenic amino acids. frontiersin.org

Asymmetric hydrogenation of prochiral enamines or dehydroamino acid derivatives is another well-established method for producing chiral amino acids. organic-chemistry.orgrsc.org Chiral transition metal complexes, often with rhodium or iridium, are used as catalysts to deliver hydrogen to one face of the double bond with high selectivity. organic-chemistry.org

Furthermore, enantioselective alkylation of glycine enolates provides a route to chiral α-amino acids, and this strategy can be adapted for ω-amino acids. Chiral phase-transfer catalysts are often used to control the stereochemistry of the alkylation step.

Biocatalytic Approaches for Unnatural Amino Acids

The synthesis of unnatural amino acids, including γ-amino acids like 4-aminooctanoic acid, is increasingly benefiting from biocatalytic methods. These enzymatic approaches offer high stereoselectivity and operate under mild reaction conditions, presenting a greener alternative to traditional chemical synthesis. Key enzyme classes employed in the synthesis of such compounds include transaminases and dehydrogenases.

Transaminases (TAs), particularly ω-transaminases, are versatile biocatalysts for the asymmetric synthesis of chiral amines and amino acids. frontiersin.org These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. For the synthesis of a γ-amino acid like 4-aminooctanoic acid, a corresponding γ-keto acid would serve as the precursor. While a specific transaminase for the synthesis of 4-aminooctanoic acid is not prominently documented, research on analogous compounds provides a strong proof of concept. For instance, (R)-selective amine transaminases have been successfully used to synthesize (R)-4-aminopentanoic acid with high optical purity. nih.gov The challenge often lies in shifting the reaction equilibrium towards product formation, which can be addressed by using specific amino donors or removing the co-product. nih.gov

Another promising biocatalytic route involves the use of engineered dehydrogenases. For example, a glutamate (B1630785) dehydrogenase from Escherichia coli has been engineered to catalyze the reductive amination of levulinic acid to (R)-4-aminopentanoic acid. nih.gov This process utilizes ammonia as the amino donor and a cofactor like NADPH. Such engineered enzymes can exhibit high substrate specificity and enantioselectivity, offering a direct and atom-economical route to chiral γ-amino acids. The table below summarizes key enzymes and their applications in the synthesis of unnatural amino acids, highlighting the potential for their application in 4-aminooctanoic acid synthesis.

Table 1: Biocatalytic Approaches for Unnatural Amino Acid Synthesis

| Enzyme Class | Substrate Example | Product Example | Key Advantages |

|---|---|---|---|

| ω-Transaminase | γ-keto acid | γ-amino acid | High stereoselectivity, mild reaction conditions |

| Engineered Glutamate Dehydrogenase | Levulinic acid | (R)-4-aminopentanoic acid | High atom economy, use of ammonia as amino donor |

| Aldolase-Transaminase Cascade | Simple aldehydes and pyruvate | γ-hydroxy-α-amino acids | One-pot synthesis, high stereoselectivity |

Preparation of 4-Aminooctanoic Acid;hydrochloride: Salt Formation and Purification

The conversion of 4-aminooctanoic acid to its hydrochloride salt is a crucial step for enhancing its stability and handling properties. This process typically involves the reaction of the free amino acid with hydrochloric acid, followed by purification to isolate the salt in a solid, often crystalline, form.

The salt formation is generally achieved by dissolving the 4-aminooctanoic acid in a suitable solvent and then treating it with a solution of hydrochloric acid. Anhydrous conditions are often preferred to prevent the incorporation of water into the final product. For instance, a common method involves dissolving the amino acid in a solvent like anhydrous dichloromethane (B109758) and then adding a solution of anhydrous HCl in a non-protic solvent such as ether. nih.gov The formation of the hydrochloride salt, being less soluble in the organic solvent, leads to its precipitation.

Following the precipitation of 4-aminooctanoic acid hydrochloride, the solid is collected by filtration. The purification process then involves washing the collected solid with a suitable solvent to remove any unreacted starting materials or byproducts. The choice of washing solvent is critical; it should be one in which the hydrochloride salt is poorly soluble to minimize product loss. Finally, the purified salt is dried under vacuum to remove any residual solvent.

For purification of the free amino acid prior to salt formation, or for the purification of the salt itself, chromatographic techniques can be employed. Ion-exchange chromatography is a particularly effective method for separating amino acids from impurities. nih.govnih.gov In this technique, the crude amino acid solution is passed through a column containing an ion-exchange resin. The amino acid binds to the resin and can then be selectively eluted. Subsequent crystallization from a suitable solvent system, such as a mixture of ethanol and water, can yield the purified amino acid or its hydrochloride salt with high purity. nih.gov

Table 2: General Steps for the Preparation and Purification of this compound

| Step | Description | Purpose |

|---|---|---|

| Salt Formation | Reaction of 4-aminooctanoic acid with hydrochloric acid in a suitable solvent. | To convert the free amino acid into its more stable hydrochloride salt. |

| Precipitation | The hydrochloride salt precipitates out of the reaction mixture. | To separate the product from the reaction solvent and soluble impurities. |

| Filtration | The solid precipitate is collected from the liquid. | To isolate the crude 4-aminooctanoic acid hydrochloride. |

| Washing | The collected solid is washed with a non-polar solvent. | To remove residual impurities. |

| Drying | The washed solid is dried under vacuum. | To obtain the final, solvent-free product. |

| (Optional) Recrystallization | Dissolving the crude salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly. | To further purify the hydrochloride salt by forming well-defined crystals. |

| (Optional) Ion-Exchange Chromatography | Separation based on the charge of the molecule. | To achieve a high degree of purity by removing charged and uncharged impurities. |

Chemical Reactivity and Derivatization Strategies of 4 Aminooctanoic Acid

Reactions Involving the Primary Amine Functionality

The primary amine group in 4-aminooctanoic acid is a nucleophilic center that readily participates in a variety of chemical reactions, including acylation, amidation, and alkylation. These reactions are fundamental for creating new amide bonds, extending carbon chains, and introducing functionalities for analytical purposes.

Acylation and Amidation Reactions

The primary amine of 4-aminooctanoic acid can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides to form N-acyl-4-aminooctanoic acids. This reaction is a common strategy in peptide synthesis and for the creation of fatty acid derivatives. Enzymatic methods have also been explored for the N-acylation of amino acids. For instance, aminoacylases from Streptomyces ambofaciens have been shown to catalyze the acylation of various L-amino acids with fatty acids in an aqueous medium. nih.gov While 4-aminooctanoic acid was not specifically tested, the study demonstrated that the enzyme's substrate specificity is broad, suggesting potential applicability. nih.gov The efficiency of such enzymatic reactions can be influenced by the length of the fatty acid chain. nih.gov

Alkylation and Reductive Alkylation

The nitrogen atom of the primary amine can be alkylated to form secondary or tertiary amines. Reductive amination, a two-step process involving the reaction with an aldehyde or ketone to form a Schiff base or enamine intermediate, followed by reduction, is a common method for N-alkylation. This process can be used to introduce various alkyl groups to the amino acid.

Another approach to obtaining amino acids is through the N-alkylation of urethanes derived from halogenated carboxylic acid esters, followed by hydrolysis. google.com For example, a method for producing ω-amino octanoic acid involves the reaction of a halogenated carboxylic acid ester with a metal cyanate (B1221674) to form a urethane, which is then hydrolyzed with an acid like hydrochloric acid to yield the amino acid. google.com

Derivatization for Analytical Detection and Characterization

Due to the polar nature of amino acids, derivatization is often necessary to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com This involves replacing the active hydrogens on the amine and carboxylic acid groups with nonpolar moieties. sigmaaldrich.com

Common derivatization techniques for amino acids include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the amine and hydroxyl groups to form more stable and less moisture-sensitive tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Acylation with Chloroformates: Alkyl chloroformates, such as methyl chloroformate (MCF), are versatile reagents for the derivatization of both the amino and carboxylic acid groups. nih.govspringernature.com This method has been successfully used for the GC-MS analysis of amino acid enantiomers. nih.gov

Fluorescent Derivatization for HPLC: For high-performance liquid chromatography (HPLC), fluorescent derivatization is often employed. Reagents like o-phthalaldehyde (B127526) (OPA) react with primary amines to form fluorescent derivatives, while 9-fluorenylmethyl chloroformate (FMOC) is used for both primary and secondary amino acids. nih.govjascoinc.com This allows for sensitive detection and quantification. nih.govjascoinc.com

| Derivatization Reagent | Analytical Technique | Functional Group Targeted |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | Amine and Carboxylic Acid |

| Methyl Chloroformate (MCF) | GC-MS | Amine and Carboxylic Acid |

| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Primary Amine |

| 9-Fluorenylmethyl Chloroformate (FMOC) | HPLC-Fluorescence | Primary and Secondary Amines |

Formation of Heterocyclic Derivatives

The bifunctional nature of 4-aminooctanoic acid, with the amino and carboxylic acid groups separated by three carbon atoms, makes it a suitable precursor for the formation of a six-membered heterocyclic ring, specifically a δ-lactam. Intramolecular cyclization, typically under heating or with the aid of a coupling agent, would lead to the formation of 4-propyl-2-piperidone. While specific literature on the cyclization of 4-aminooctanoic acid is not prevalent, the formation of lactones from hydroxy acids via Fischer esterification principles is a well-established intramolecular reaction, particularly for 5- and 6-membered rings. masterorganicchemistry.com Similarly, the formation of heterocyclic derivatives from 1,2-amino alcohols is a common strategy in asymmetric synthesis. nih.gov

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of 4-aminooctanoic acid can undergo reactions typical of this functional group, most notably esterification and amide formation. These reactions often require the prior protection of the amine group to prevent self-polymerization.

Esterification and Amide Formation

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.compearson.com Common catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). masterorganicchemistry.comnih.gov The reaction is an equilibrium process, and to favor ester formation, an excess of the alcohol is typically used, and/or water is removed as it is formed. masterorganicchemistry.com Masking the carboxyl group as an ester can also enhance the cellular uptake of unnatural amino acids. nih.gov For instance, the synthesis of methyl, ethyl, and acetoxymethyl esters of other amino acids has been shown to significantly increase their bioavailability in mammalian cells. nih.gov

Amide Formation: The carboxylic acid group can also be activated to react with an amine to form an amide bond. This is a cornerstone of peptide synthesis, where 4-aminooctanoic acid could be coupled to another amino acid or amine-containing molecule. google.com This typically involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the peptide bond. google.com

| Reaction | Reagents/Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl) | 4-Aminooctanoic acid ester |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | N-substituted-4-aminooctanamide |

Reduction to Alcohols

The carboxylic acid moiety of 4-aminooctanoic acid can be reduced to the corresponding primary alcohol, 4-aminooctan-1-ol. This transformation is a fundamental process in organic synthesis, providing access to a class of compounds with distinct physical and chemical properties.

Several reducing agents can be employed for this purpose, with the choice of reagent often dictated by the presence of other functional groups within the molecule and the desired level of selectivity. stackexchange.comcommonorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): A powerful and commonly used reducing agent for the conversion of carboxylic acids to alcohols. stackexchange.comcommonorganicchemistry.com However, its high reactivity can lead to a lack of selectivity in the presence of other reducible functional groups. stackexchange.com Due to its potency, it is often used when a robust reduction is necessary.

Borane Complexes (BH₃-THF, BH₃-SMe₂): Borane reagents are known for their ability to selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com Borane-tetrahydrofuran (BH₃-THF) and borane-dimethyl sulfide (B99878) (BH₃-SMe₂) are common examples. commonorganicchemistry.com The latter is more stable and available in higher concentrations. commonorganicchemistry.com

Sodium Borohydride (B1222165) (NaBH₄) with Additives: While sodium borohydride alone is generally not strong enough to reduce carboxylic acids, its reactivity can be enhanced by the addition of activating agents. stackexchange.comresearchgate.net One such method involves the in-situ formation of an active ester, which is then readily reduced by NaBH₄. researchgate.net A notable system is the use of NaBH₄ in combination with iodine (I₂), which has proven effective for the reduction of N-protected or unprotected amino acids. stackexchange.com Another approach involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) prior to reduction with NaBH₄. researchgate.net

The general reaction scheme for the reduction of a carboxylic acid to an alcohol is as follows:

R-COOH + [Reducing Agent] → R-CH₂OH

In the context of 4-aminooctanoic acid, the product would be 4-aminooctan-1-ol. The amino group typically requires protection (e.g., as a carbamate) prior to the reduction to prevent side reactions, although some methods can tolerate a free amino group. stackexchange.com

Table 1: Common Reducing Agents for Carboxylic Acids

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Highly reactive, powerful, less selective. stackexchange.comcommonorganicchemistry.com |

| Borane-Tetrahydrofuran Complex | BH₃-THF | Selective for carboxylic acids over esters. commonorganicchemistry.com |

| Borane-Dimethyl Sulfide Complex | BH₃-SMe₂ | More stable and concentrated than BH₃-THF. commonorganicchemistry.com |

| Sodium Borohydride / Iodine | NaBH₄/I₂ | Effective for reducing amino acids. stackexchange.com |

| 1,1'-Carbonyldiimidazole / Sodium Borohydride | CDI / NaBH₄ | Involves activation of the carboxylic acid. researchgate.net |

Activation for Coupling Reactions

The carboxylic acid group of 4-aminooctanoic acid can be activated to facilitate the formation of amide bonds through coupling reactions with primary or secondary amines. This is a cornerstone of peptide synthesis and is also widely used in the construction of various organic molecules. bachem.comfishersci.co.uk The activation process transforms the relatively unreactive carboxyl group into a more electrophilic species, making it susceptible to nucleophilic attack by an amine. fishersci.co.uk

A variety of coupling reagents have been developed to promote this transformation efficiently and with minimal side reactions, particularly racemization when dealing with chiral amino acids. peptide.comsigmaaldrich.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are frequently used. bachem.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often included. fishersci.co.ukpeptide.com These additives form active esters that are more stable and less prone to racemization. fishersci.co.uk

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective coupling agents. bachem.comsigmaaldrich.com They generate OBt active esters and are known for their high coupling efficiency. bachem.com

Aminium/Uronium Salts: This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). sigmaaldrich.comgrowingscience.com HATU, which generates a more reactive OAt ester, is particularly effective for coupling sterically hindered amino acids and for minimizing racemization. sigmaaldrich.com

The general procedure for a coupling reaction involves dissolving the N-protected 4-aminooctanoic acid, the amine component, the coupling reagent, and an organic base (such as N,N-diisopropylethylamine, DIPEA) in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). growingscience.com

Table 2: Selected Coupling Reagents and their Characteristics

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Widely used, byproduct is insoluble. bachem.com |

| N,N'-Diisopropylcarbodiimide | DIC | Byproduct is soluble, suitable for solid-phase synthesis. peptide.com | |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Excellent for hindered couplings and cyclizations. sigmaaldrich.com |

| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient, low racemization, generates reactive OAt esters. sigmaaldrich.comgrowingscience.com |

Intramolecular Cyclization and Macrocyclization Reactions

The bifunctional nature of 4-aminooctanoic acid makes it a candidate for intramolecular cyclization to form lactams, which are cyclic amides. Given the length of the carbon chain, the formation of a nine-membered ring would be involved. Such medium-sized rings can be challenging to form due to entropic and transannular strain factors. However, under appropriate conditions, particularly at high dilution to favor intramolecular over intermolecular reactions, cyclization can be achieved.

The principles of activating the carboxylic acid for coupling reactions are also applicable here. The activated carboxyl group can react with the distal amino group within the same molecule. nih.gov

Macrocyclization strategies often involve the use of flexible linkers or turn-inducing elements to facilitate the ring-closing process. nih.gov While specific studies on the intramolecular cyclization of 4-aminooctanoic acid itself are not prevalent in the provided search results, the general principles of forming cyclic peptides and related macrostructures are relevant. nih.govnih.gov For instance, methods like aminolysis of activated esters are employed for macrocyclization and are applicable to various peptide sequences. nih.gov

Furthermore, intramolecular reactions can be highly stereocontrolled, with chiral centers on the connecting chain influencing the stereochemical outcome of the cyclization. mdpi.com The use of catalysts, such as Brønsted acids, can also promote intramolecular cyclization of appropriately protected amino acid derivatives to form heterocyclic structures. frontiersin.org

Conjugation Chemistry of 4-Aminooctanoic Acid

The conjugation of molecules like 4-aminooctanoic acid to other bioactive compounds is a significant strategy in medicinal chemistry. nih.gov This approach aims to modify the properties of the parent molecule, potentially enhancing its stability, solubility, permeability, and biological activity. nih.gov The amino and carboxylic acid groups of 4-aminooctanoic acid serve as handles for covalent attachment to other molecules.

Amino acids and their derivatives are often used as linkers or spacers in the design of bioconjugates. acs.orgnih.gov For example, 6-aminohexanoic acid, a similar ω-amino acid, has been used as a linker in the construction of cell-penetrating peptides. acs.org The conjugation chemistry typically involves the formation of stable amide bonds, as discussed in the context of coupling reactions.

The process often involves:

Protecting one of the functional groups of 4-aminooctanoic acid (either the amine or the carboxylic acid) that is not intended to participate in the conjugation reaction.

Activating the other functional group (or the corresponding functional group on the molecule to be conjugated).

Reacting the two molecules under conditions that favor the formation of a covalent bond, most commonly an amide linkage. nih.gov

The incorporation of unnatural amino acids, including ω-amino acids like 4-aminooctanoic acid, can also enhance resistance to enzymatic degradation. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Aminooctanoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 4-aminooctanoic acid hydrochloride, various NMR methods are employed to elucidate its structure.

Proton NMR (¹H NMR) Investigations

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of 4-aminooctanoic acid hydrochloride, the proton spectrum reveals distinct signals for each unique proton environment.

The presence of the hydrochloride salt influences the chemical shifts, particularly for protons near the amine and carboxylic acid groups. The amine protons (NH₃⁺) are typically deshielded and may appear as a broad singlet, often exchanging with residual water in the solvent. The proton on the chiral center (H-4) is coupled to the adjacent methylene (B1212753) protons, resulting in a multiplet. The signals for the aliphatic chain protons appear at characteristic chemical shifts, with their multiplicity determined by the number of neighboring protons.

A hypothetical ¹H NMR data table for 4-aminooctanoic acid hydrochloride in a suitable solvent like D₂O is presented below. The exact chemical shifts can vary based on solvent and concentration.

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

| H-8 (CH₃) | ~0.9 | Triplet | 3H |

| H-5, H-6, H-7 (CH₂) | ~1.3-1.6 | Multiplet | 6H |

| H-3 (CH₂) | ~1.7-1.9 | Multiplet | 2H |

| H-2 (CH₂) | ~2.4 | Triplet | 2H |

| H-4 (CH) | ~3.0 | Multiplet | 1H |

This table is illustrative. Actual experimental values may differ.

Carbon-13 NMR (¹³C NMR) and DEPT Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-aminooctanoic acid hydrochloride gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons and the carbonyl carbon would be absent.

A hypothetical ¹³C NMR data table is provided below:

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| C-8 (CH₃) | ~14 |

| C-6, C-7 (CH₂) | ~22-28 |

| C-5 (CH₂) | ~31 |

| C-2 (CH₂) | ~35 |

| C-3 (CH₂) | ~36 |

| C-4 (CH) | ~52 |

| C-1 (C=O) | ~178 |

This table is illustrative. Actual experimental values may differ.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the complete connectivity of a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbons. For 4-aminooctanoic acid hydrochloride, this would confirm the sequence of protons along the aliphatic chain. For example, the H-4 proton would show a cross-peak with the H-3 and H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which protons are directly attached to which carbons. Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This is crucial for unambiguously assigning the proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the H-2 protons would show a correlation to the C-1 carbonyl carbon, and the H-3 and H-5 protons would show correlations to C-4.

The application of these 2D NMR methods allows for a comprehensive and unambiguous assignment of all proton and carbon signals in the 4-aminooctanoic acid hydrochloride molecule. nih.govarxiv.org

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. creative-proteomics.com

For 4-aminooctanoic acid hydrochloride, electrospray ionization (ESI) is a common method to generate the protonated molecule [M+H]⁺ in the gas phase. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For 4-aminooctanoic acid, the theoretical exact mass of the neutral molecule (C₈H₁₇NO₂) is approximately 159.1259 u. nih.gov HRMS can confirm this with high precision.

The fragmentation of protonated amino acids in the mass spectrometer provides valuable structural information. nih.gov Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxylic acid group (as COOH or HCOOH). uni-muenster.de

A hypothetical fragmentation pattern for the protonated molecule of 4-aminooctanoic acid ([M+H]⁺, m/z 160.1332) is presented in the table below:

| m/z of Fragment Ion | Possible Neutral Loss | Plausible Fragment Structure |

| 142.1226 | H₂O | Loss of water from the carboxylic acid group. |

| 114.1277 | HCOOH | Loss of formic acid. |

| 97.0913 | H₂O + NH₃ + C₂H₄ | Complex fragmentation. |

This table is illustrative and based on general fragmentation patterns of amino acids.

The analysis of these fragment ions allows for the confirmation of the presence of the amino and carboxylic acid functional groups and provides information about the structure of the alkyl chain.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of amino acids by analyzing their fragmentation patterns. nih.gov In a typical MS/MS experiment, the protonated molecule of an amino acid is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure.

For amino acids, common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O), formic acid (HCOOH), and ammonia (NH₃). uni-muenster.de For instance, the fragmentation of protonated glutamic acid (m/z 148) is known to produce a characteristic fragment at m/z 84, corresponding to pyroglutamic acid, which in turn can lose formic acid to form a fragment at m/z 84. uni-muenster.de The analysis of these fragmentation patterns, including the identification of low m/z fragments, can be used to distinguish between different amino acid isotopomers and to elucidate their dissociation pathways. nih.gov

A study on the fragmentation of 79 molecules of biological interest, including amino acids, highlighted that most can be analyzed in positive ionization mode, with characteristic transitions identified for each molecule. nih.govresearchgate.net This systematic approach allows for the reliable identification and quantification of amino acids in complex mixtures.

Table 1: General Fragmentation Patterns of Amino Acids in MS/MS

| Precursor Ion | Common Neutral Losses | Characteristic Fragment Types |

| [M+H]⁺ | H₂O, HCOOH, NH₃ | a, b, c, x, y, z ions; immonium ions |

This table represents generalized fragmentation patterns for amino acids and is not specific to 4-aminooctanoic acid hydrochloride due to a lack of specific experimental data in the search results.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like amino acids. nih.gov It allows for the generation of intact molecular ions, typically protonated species [M+H]⁺, with minimal fragmentation. nih.gov This makes it an ideal method for determining the molecular weight of 4-aminooctanoic acid hydrochloride.

The efficiency of ESI is highest for analytes with ionizable functional groups, such as the amino and carboxylic acid groups present in 4-aminooctanoic acid. nih.gov The analysis is often performed in positive ion mode, where protonation occurs. researchgate.netnih.gov Coupling high-performance liquid chromatography (HPLC) with ESI-MS (LC-ESI-MS) provides a powerful platform for separating and analyzing amino acids in complex mixtures. nih.govchromatographyonline.com Hydrophilic interaction liquid chromatography (HILIC) is particularly effective for retaining and separating polar analytes like amino acids prior to ESI-MS detection. chromatographyonline.com

For 4-aminooctanoic acid hydrochloride, ESI-MS would be expected to produce a prominent ion corresponding to the protonated free amino acid, [C₈H₁₇NO₂ + H]⁺, at an m/z of 160.2. The chloride ion would not typically be observed in positive ion mode. The use of an acidic mobile phase can enhance the sensitivity of detection for amino acids in ESI-MS. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of amino acids; however, due to their low volatility, a derivatization step is required to make them suitable for GC analysis. sigmaaldrich.comthermofisher.com Derivatization replaces the polar N-H and O-H protons with nonpolar groups, increasing the volatility of the amino acid. sigmaaldrich.com

Common derivatization reagents for amino acids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and alkyl chloroformates such as methyl chloroformate (MCF). thermofisher.comspringernature.com The resulting derivatives, for example, trimethylsilyl (B98337) (TMS) derivatives, are more volatile and produce characteristic mass spectra that allow for their identification and quantification. sigmaaldrich.comnist.gov For instance, the GC-MS analysis of derivatized amino acids can be used to determine their concentrations in biological samples. nih.gov

For the analysis of 4-aminooctanoic acid, it would first be derivatized, for example, by silylation. The resulting volatile derivative would then be separated on a GC column and detected by a mass spectrometer. The mass spectrum of the derivative would show a molecular ion peak and a series of fragment ions characteristic of the derivatized 4-aminooctanoic acid structure. researchgate.net This allows for both qualitative identification and quantitative analysis. nih.gov Different derivatization methods and chiral columns can also be employed for the separation and analysis of amino acid enantiomers. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent | Derivative Formed | Key Advantages |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) derivative | Forms volatile by-products, good for sensitive detection. thermofisher.com |

| Methyl Chloroformate (MCF) | Methyl chloroformate derivative | Versatile for amino and carboxylic acids, allows for stable isotope labeling. springernature.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) derivative | Derivatives are more stable and less moisture-sensitive. sigmaaldrich.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These techniques are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The IR spectrum of an amino acid is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. For 4-aminooctanoic acid, key vibrational bands would include:

N-H stretching vibrations of the amino group.

O-H stretching of the carboxylic acid group, which is often a broad band due to hydrogen bonding.

C=O stretching of the carbonyl group in the carboxylic acid.

C-H stretching of the alkyl chain.

N-H bending and C-N stretching vibrations.

The presence of the hydrochloride would result in the formation of an ammonium (B1175870) salt (-NH₃⁺), which would exhibit characteristic N-H stretching and bending vibrations at different frequencies compared to the free amine (-NH₂).

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. nih.gov Water is a weak Raman scatterer, making this technique well-suited for studying samples in aqueous solutions. nih.gov For 4-aminooctanoic acid, Raman spectroscopy could be used to study the vibrational modes of the carbon backbone and the functional groups. The C-C stretching vibrations and the symmetric stretching of the carboxylate group often give rise to strong Raman signals.

Studies on related molecules like 4-aminobenzoic acid have utilized vibrational spectroscopy to distinguish between different protomers and to investigate hydrogen bonding interactions. nih.gov Similarly, for 4-aminooctanoic acid hydrochloride, these techniques could elucidate the nature of the hydrogen bonding network in the solid state, involving the ammonium group, the carboxylic acid, and the chloride ion.

Table 3: Expected Vibrational Frequencies for 4-Aminooctanoic Acid Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| -NH₃⁺ (Ammonium) | N-H Stretching | ~3300 - 2800 |

| N-H Bending (asymmetric) | ~1600 - 1500 | |

| N-H Bending (symmetric) | ~1550 - 1480 | |

| -COOH (Carboxylic Acid) | O-H Stretching (H-bonded) | Broad, ~3300 - 2500 |

| C=O Stretching | ~1760 - 1690 | |

| -CH₂- (Alkyl Chain) | C-H Stretching | ~2960 - 2850 |

| C-H Bending | ~1470 - 1450 |

This table provides general expected ranges for the functional groups and is not based on specific experimental data for 4-aminooctanoic acid hydrochloride.

X-ray Diffraction (XRD) and Solid-State Structural Investigations

Single crystal X-ray diffraction (SCXRD) is the most powerful method for elucidating the detailed atomic structure of a molecule. mdpi.comspringernature.com By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise coordinates of each atom in the unit cell. researchgate.net This allows for the unambiguous determination of the molecule's connectivity, conformation, and, in the case of chiral molecules, its absolute configuration. springernature.com

For 4-aminooctanoic acid hydrochloride, a successful SCXRD analysis would provide the exact three-dimensional structure, including the conformation of the octanoic acid chain and the geometry of the hydrogen bonding interactions between the ammonium group, the carboxylic acid, and the chloride ion. If the compound is chiral, which it would be at the C4 position, SCXRD can be used to determine the absolute stereochemistry (R or S configuration). springernature.com The process involves growing a high-quality single crystal, which can sometimes be a challenging step. springernature.com

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the crystallinity of a sample. units.it Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline material. units.it

PXRD is widely used in pharmaceutical sciences to characterize different polymorphic forms, which can have different physical properties. units.it For 4-aminooctanoic acid hydrochloride, PXRD would be used to confirm its crystalline nature and to identify the specific crystalline phase present. researchgate.net Any changes in the crystalline form due to processing or storage could be monitored by PXRD. americanpharmaceuticalreview.com The technique can also be used to study the effects of temperature on the crystal structure by using a heatable stage. units.it

Table 4: Comparison of Single Crystal and Powder X-ray Diffraction

| Feature | Single Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |

| Sample Requirement | High-quality single crystal | Finely ground powder |

| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. mdpi.comspringernature.com | Crystalline phase identification, lattice parameters, assessment of crystallinity. units.it |

| Primary Application | Complete structure determination. | Routine characterization, phase identification, quality control. units.it |

Computational and Theoretical Chemistry Studies of 4 Aminooctanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure and flexibility of 4-Aminooctanoic acid. These computational techniques provide a window into the molecule's dynamic behavior, which is intrinsically linked to its chemical and biological function.

Force field-based simulations, such as Molecular Dynamics (MD) and Monte Carlo (MC), are powerful tools for exploring the conformational space of molecules like 4-Aminooctanoic acid. wustl.edunih.gov These methods rely on classical mechanics and a set of parameters known as a force field to calculate the potential energy of a system of atoms. researchgate.netnih.govnih.govrsc.org For non-standard amino acids like 4-aminooctanoic acid, force field parameters may be developed using quantum mechanical calculations to ensure accuracy. nih.govnih.gov

Molecular Dynamics (MD) simulations track the movement of atoms and molecules over time by solving Newton's equations of motion. rsc.orgmdpi.comrsc.org An MD simulation of 4-Aminooctanoic acid in a solvent, such as water, can reveal how the molecule interacts with its environment and how its conformation changes over nanoseconds or even microseconds. These simulations can provide information on stable conformations, the flexibility of the alkyl chain, and the hydrogen bonding patterns of the amino and carboxylic acid groups.

Monte Carlo (MC) simulations employ a probabilistic approach to sample the conformational space. wustl.edunih.govarxiv.orgnih.govmdpi.com Instead of following a deterministic trajectory, MC methods generate random changes in the coordinates of the atoms and accept or reject these changes based on the resulting energy change. This method is particularly effective for overcoming energy barriers and exploring a wider range of conformations than might be accessible in a short MD simulation. nih.gov For 4-Aminooctanoic acid, MC simulations can be used to identify low-energy conformations and to understand the thermodynamics of its folding and binding processes. arxiv.orgnih.gov

A hypothetical set of parameters that could be used in a force field like AMBER or CHARMM for a simulation of 4-Aminooctanoic acid is presented in the table below. These parameters are illustrative and would typically be derived from rigorous quantum mechanical calculations.

Table 1: Illustrative Force Field Parameters for 4-Aminooctanoic Acid

| Atom Type | Charge (e) | van der Waals Radius (Å) | Well Depth (kcal/mol) |

|---|---|---|---|

| N (Amine) | -0.30 | 1.85 | 0.17 |

| H (Amine) | 0.25 | 0.60 | 0.015 |

| Cα | 0.10 | 1.90 | 0.11 |

| Hα | 0.05 | 1.10 | 0.015 |

| C (Alkyl) | -0.18 | 1.90 | 0.11 |

| H (Alkyl) | 0.09 | 1.10 | 0.015 |

| C (Carboxyl) | 0.60 | 1.90 | 0.086 |

| O (Carboxyl) | -0.80 | 1.70 | 0.21 |

Note: This data is illustrative and intended to represent the type of parameters found in a molecular mechanics force field.

The conformational landscape of a molecule is a map of its potential energy as a function of its geometric parameters, such as dihedral angles. orientjchem.org By exploring this landscape, researchers can identify stable, low-energy conformations and the energy barriers between them.

Energy minimization is a computational process that seeks to find the geometry of a molecule that corresponds to a minimum on its potential energy surface. For 4-Aminooctanoic acid, this would involve starting with an initial 3D structure and systematically adjusting the atomic coordinates to lower the total energy until a stable conformation is found. This is a crucial first step before running more complex simulations like MD or MC.

The conformational landscape of 4-Aminooctanoic acid is expected to be complex due to the flexibility of its octyl chain. Different rotational isomers (rotamers) will exist, and their relative energies will determine the most probable shapes of the molecule in a given environment. Understanding this landscape is key to predicting how the molecule might interact with biological targets.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. frontiersin.orgresearchgate.net It has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.netnih.gov For 4-Aminooctanoic acid, DFT can provide a wealth of information about its electronic properties, reactivity, and spectroscopic signatures. researchgate.net

The electronic structure of a molecule, as described by DFT, governs its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is the energy difference between these two orbitals and is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.netnih.govscience.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and thus more reactive. For 4-Aminooctanoic acid, the HOMO-LUMO gap can be calculated using DFT to predict its reactivity in various chemical environments.

Table 2: Illustrative DFT-Calculated Electronic Properties of 4-Aminooctanoic Acid

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Electronegativity (χ) | 3.65 | eV |

| Chemical Hardness (η) | 2.85 | eV |

Note: These values are illustrative and would be obtained from DFT calculations (e.g., using the B3LYP functional and a 6-31G basis set).*

DFT is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. nih.govfaccts.de

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts of hydrogen-1 (¹H) and carbon-13 (¹³C) atoms in a molecule. nih.govnih.govresearchgate.netmdpi.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 4-Aminooctanoic acid, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra and for confirming the structure of the compound.

IR and Raman Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can also be calculated using DFT. researchgate.netirdg.orgmdpi.com These calculations can help to identify the characteristic vibrational modes of the functional groups in 4-Aminooctanoic acid, such as the N-H stretches of the amine group and the C=O stretch of the carboxylic acid.

DFT can be used to map out the potential energy surface of a chemical reaction, allowing for the elucidation of its mechanism. rsc.orgmdpi.com For 4-Aminooctanoic acid, this could involve studying its synthesis, degradation, or its interaction with other molecules. By calculating the energies of reactants, products, and transition states, the most likely reaction pathways can be identified. rsc.org For instance, DFT could be used to study the protonation state of the amino and carboxyl groups at different pH values or the mechanism of its interaction with a biological receptor.

Quantum Chemical Calculations for Intermolecular Interactions

Quantum chemical calculations are pivotal in elucidating the nature and strength of intermolecular interactions involving 4-aminooctanoic acid. These calculations, often employing methods like Density Functional Theory (DFT) and ab initio calculations, provide a molecular-level understanding of how this compound interacts with its environment.

In its hydrochloride form, 4-aminooctanoic acid exists as a protonated amine and a carboxylic acid. This structure allows for a variety of intermolecular interactions, primarily hydrogen bonding. The protonated amino group (-NH3+) can act as a strong hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid group (-COOH) can act as a hydrogen bond acceptor.

Studies on similar short-chain amino acids have demonstrated the utility of quantum chemical calculations in quantifying these interactions. researchgate.netnih.gov For instance, calculations can determine the geometry and energy of dimers and larger clusters of 4-aminooctanoic acid, revealing the preferred modes of self-assembly. The strength of hydrogen bonds, electrostatic interactions, and van der Waals forces can be precisely calculated.

Furthermore, the analysis of molecular electrostatic potential (MEP) maps helps to visualize the electron density distribution and predict the sites most likely to engage in intermolecular bonding. shd-pub.org.rs For 4-aminooctanoic acid hydrochloride, the MEP would show a positive potential around the -NH3+ group and a negative potential around the carbonyl oxygen, confirming their roles as hydrogen bond donor and acceptor sites, respectively.

Table 1: Calculated Intermolecular Interaction Properties of Amino Acid Analogs

| Interacting Pair | Method | Interaction Energy (kJ/mol) | Hydrogen Bond Distance (Å) |

| HTcO4–tryptophan | Quantum Chemical | -9.53 | 2.1 |

| HTcO4–phenylalanine | Quantum Chemical | -9.49 | Not Specified |

| HTcO4–tyrosine | Quantum Chemical | -8.61 | Not Specified |

This table presents data from a study on aromatic amino acids to illustrate the type of information obtained from quantum chemical calculations. Specific data for 4-aminooctanoic acid is not available in the search results. shd-pub.org.rs

In Silico Approaches to Molecular Design and Derivatization (General, non-therapeutic focus)

In silico methods are instrumental in the rational design of derivatives of 4-aminooctanoic acid for various non-therapeutic applications. These computational approaches allow for the prediction of physicochemical properties and the exploration of a vast chemical space without the need for extensive experimental synthesis and testing.

One area of application is in the development of novel polymers and materials. By computationally modifying the structure of 4-aminooctanoic acid, for example, by creating amide bonds to form oligomers or polymers, researchers can predict properties such as thermal stability, mechanical strength, and biodegradability. Molecular dynamics simulations can be employed to study the conformational behavior and packing of these polymeric chains.

Another application lies in the design of functionalized surfaces. 4-Aminooctanoic acid can be computationally grafted onto different substrates, and its interactions with various molecules can be simulated. This is relevant for creating surfaces with specific wetting properties, for use as linkers in solid-phase synthesis, or for the development of novel chromatographic materials.

The derivatization of the carboxylic acid or the amino group can also be explored computationally. For instance, esterification of the carboxylic acid or acylation of the amino group can lead to new molecules with different solubility profiles or chemical reactivity. Quantum chemical methods can predict how these modifications alter the electronic structure and, consequently, the chemical behavior of the molecule.

A study on the conjugation of a related compound, 6-aminohexanoic acid, to a cell-penetrating peptide to enhance its antimicrobial activity showcases how computational design can guide the synthesis of novel functional molecules. acs.org Similar in silico strategies could be applied to 4-aminooctanoic acid to design derivatives for applications such as corrosion inhibitors, flotation agents, or components in synthetic lubricants, by predicting their interaction with relevant surfaces and molecules.

4 Aminooctanoic Acid As a Building Block in Advanced Chemical Synthesis

Incorporation into Peptide and Peptidomimetic Structures

The incorporation of non-canonical amino acids into peptide and peptidomimetic structures is a widely employed strategy to enhance their therapeutic properties. These modifications can lead to increased metabolic stability, improved receptor affinity and selectivity, and enhanced bioavailability. While specific research on the incorporation of 4-aminooctanoic acid into peptides is not extensively documented, the principles governing the use of γ-amino acids with alkyl side chains provide a framework for understanding its potential applications.

Role in Polymer Chemistry and Material Science

Amino acids are increasingly being utilized as monomers for the synthesis of biocompatible and biodegradable polymers. The bifunctional nature of 4-aminooctanoic acid, with its amino and carboxylic acid groups, allows it to undergo polymerization reactions to form polyamides.

Synthesis of Amino Acid-Derived Polymers

The polycondensation of 4-aminooctanoic acid would result in the formation of a polyamide with a repeating unit containing a butyl side chain. The presence of these alkyl side chains would influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. While direct polymerization of 4-aminooctanoic acid has not been extensively reported, studies on the polymerization of other ω-amino fatty acids suggest that it could be a viable monomer for the production of novel polyamides. researchgate.net

Functionalization of Polymeric Materials

4-Aminooctanoic acid can also be used to functionalize the surface of existing polymeric materials. The amino group can be covalently attached to polymers with reactive functional groups, such as carboxylic acids or esters, thereby introducing a carboxylic acid functionality and a hydrophobic alkyl chain to the polymer surface. This surface modification can be used to alter the material's properties, such as its wettability, adhesion, and biocompatibility.

Preparation of Advanced Chemical Entities for Research Applications

The unique structural features of 4-aminooctanoic acid make it a valuable building block for the synthesis of complex organic molecules and as a linker in bioconjugation studies.

Construction of Complex Organic Molecules

Linker Chemistry in Bioconjugation Studies (non-biological application/testing)

The bifunctional nature of 4-aminooctanoic acid makes it a suitable candidate for use as a linker molecule in chemical synthesis. The amino and carboxylic acid groups can be orthogonally protected and then selectively deprotected to allow for the sequential attachment of two different molecular entities. The octanoic acid backbone provides a flexible spacer of a defined length, which can be advantageous in applications where precise control over the distance between two conjugated molecules is required. While the primary application of such linkers is often in bioconjugation for biological studies, the underlying chemical principles are also relevant for the construction of complex chemical architectures for non-biological research applications.

Biochemical and Metabolic Research Contexts of 4 Aminooctanoic Acid

Participation in General Amino Acid Metabolism Studies

Role in Carbon and Nitrogen Cycling (e.g., microbial metabolism)

Microbial communities play a crucial role in the global cycling of essential elements like carbon and nitrogen. Within these complex networks, amino acids are key intermediates, serving as building blocks for proteins and as sources of carbon and nitrogen for microbial growth. While specific studies detailing the direct involvement of 4-aminooctanoic acid in microbial carbon and nitrogen cycling are not extensively documented, the general principles of amino acid metabolism provide a framework for understanding its potential role.

Microorganisms are the primary drivers of the nitrogen cycle, a complex biogeochemical process that includes nitrogen fixation, nitrification, denitrification, and assimilation. researchgate.net These processes are interconnected and often form intricate networks rather than linear pathways. researchgate.netmpg.de The availability of nitrogen is a major factor limiting life, and its transformation is largely carried out by a diverse range of microorganisms. researchgate.net

The functional potential of soil microbial communities in ecosystems can be assessed by studying the diversity of functional genes related to nutrient cycling. mdpi.comresearchgate.net For instance, the abundance of genes involved in nitrification (e.g., amoA), denitrification (e.g., nirS, nirK), and nitrogen fixation (e.g., nifH) provides insights into the nitrogen transformation capacity of an environment. mdpi.comnih.gov Agricultural practices, such as crop rotation and the use of organic fertilizers, can influence the abundance of these nitrogen-cycling genes. mdpi.com

Amino acids, as central molecules in cellular metabolism, are integral to these cycles. They can be synthesized from various metabolic precursors, such as α-ketoacids, through transamination reactions. wikipedia.org Conversely, the breakdown of amino acids provides carbon skeletons that can enter central metabolic pathways like the citric acid cycle, and the released amino groups can be utilized for the synthesis of other nitrogenous compounds or enter pathways of nitrogen elimination. nih.govsmpdb.ca

Although direct evidence for 4-aminooctanoic acid's participation is limited, its structural similarity to other biologically relevant amino acids suggests it could potentially be utilized by certain microorganisms as a carbon and/or nitrogen source, thereby contributing to the intricate web of microbial-mediated nutrient cycling.

Potential as a Precursor or Metabolite in Non-Human Organisms

While not a canonical proteinogenic amino acid, 4-aminooctanoic acid and similar ω-amino acids have been identified as potential precursors or metabolites in various non-human organisms, particularly in the context of biocatalysis and metabolic engineering.

In several studies, ω-amino acids, including those with longer carbon chains, have been shown to be substrates for various enzymes, indicating their potential role in the metabolic pathways of certain organisms. For instance, engineered carboxylic acid reductases (CARs) have demonstrated activity towards dicarboxylic acids, leading to the formation of ω-amino acids. Specifically, mutant variants of a CAR from Mycobacterium abscessus showed enhanced activity not only against 6-aminocaproic acid but also towards 7-aminoheptanoic acid and 8-aminooctanoic acid. bangor.ac.ukbangor.ac.uk This suggests that microorganisms possessing such enzymes could potentially produce or metabolize these longer-chain amino acids.

Furthermore, transaminases (TAs), enzymes that catalyze the transfer of an amino group, are key players in the synthesis and degradation of amino acids. wikipedia.org Some transaminases exhibit broad substrate specificity and can act on ω-amino acids. For example, putrescine transaminase (PatA) from Escherichia coli shows a preference for C4-C6 diaminoalkanes but can also act on other amines. bangor.ac.uk The combination of CARs and TAs in one-pot cascade reactions has been explored for the synthesis of terminal amines from dicarboxylic acids, highlighting the potential for these pathways to exist in engineered or naturally occurring microorganisms. bangor.ac.ukresearchgate.net

The detection of DL-2-aminooctanoic acid, an isomer of 4-aminooctanoic acid, in various foods such as poultry and milk suggests its presence in the metabolome of these animals. hmdb.ca It is classified as a secondary metabolite, which are compounds that are not essential for primary metabolism but may have roles in signaling or defense. hmdb.ca

These findings collectively point towards the potential for 4-aminooctanoic acid and its isomers to act as metabolic intermediates or products in a range of non-human organisms, from microbes to animals, particularly in pathways involving fatty acid and amino acid metabolism.

Enzymatic Transformations of ω-Amino Acids

Transaminase Activity and Biocatalysis

Transaminases, also known as aminotransferases, are a class of enzymes that catalyze the reversible transfer of an amino group from an amino donor to a keto acceptor. wikipedia.org This reaction is fundamental to amino acid metabolism, enabling the synthesis and interconversion of various amino acids. wikipedia.orgnih.gov In the field of biocatalysis, transaminases are valuable tools for the synthesis of chiral amines and amino acids due to their high stereoselectivity. nih.govnih.gov

While research specifically detailing the transamination of 4-aminooctanoic acid is limited, studies on related ω-amino acids provide significant insights into the potential enzymatic transformations it could undergo. Transaminases have been shown to act on a variety of substrates, including ω-amino acids with different chain lengths. For instance, certain transaminases can utilize 6-aminocaproic acid, 7-aminoheptanoic acid, and 8-aminooctanoic acid as substrates. bangor.ac.ukbangor.ac.uk

A study on natural transaminase fusions from various thermophilic bacteria demonstrated that these enzymes could accept a broad range of amines, including 6-aminohexanoic acid. rsc.org This suggests that transaminases with activity towards longer-chain ω-amino acids like 4-aminooctanoic acid likely exist in nature. The use of transaminases in biocatalytic cascades is a growing area of research. For example, they have been coupled with carboxylic acid reductases (CARs) to convert dicarboxylic acids into ω-amino acids and terminal diamines. bangor.ac.ukresearchgate.net

The substrate specificity of transaminases can be engineered to improve their activity towards non-natural substrates. This has been demonstrated in studies where transaminases were modified to enhance their performance in specific biocatalytic applications. researchgate.netnih.gov Therefore, even if naturally occurring transaminases show low activity towards 4-aminooctanoic acid, protein engineering techniques could potentially be employed to develop biocatalysts for its synthesis or degradation.

Other Enzymatic Pathways

Beyond transamination, other enzymatic pathways are involved in the metabolism of amino acids and could potentially act on 4-aminooctanoic acid. These pathways are central to the biosynthesis and degradation of amino acids, providing intermediates for various cellular processes. wikipedia.orgnih.govnih.gov

One such class of enzymes is γ-aminobutyric acid (GABA) transaminase , which is involved in the degradation of the neurotransmitter GABA. Studies have shown that this enzyme can accept a variety of alkyl-substituted 4-aminobutanoic acid derivatives as substrates, indicating a degree of flexibility in its active site. nih.gov Although the activity decreases with increasing size of the alkyl substituent, this demonstrates the potential for enzymes in this family to interact with and transform molecules structurally related to their primary substrate.

Carboxylic acid reductases (CARs) are another important class of enzymes that have been shown to act on dicarboxylic acids, the precursors to ω-amino acids. bangor.ac.ukbangor.ac.uk In the presence of ATP and NADPH, CARs can reduce a carboxylic acid to an aldehyde, which can then be a substrate for a transaminase to form an amino acid. bangor.ac.uk The successful engineering of CARs to accept longer-chain dicarboxylic acids suggests a plausible enzymatic route for the synthesis of 4-aminooctanoic acid from the corresponding dicarboxylic acid.

The biosynthesis of some amino acids involves a series of enzymatic reactions that create the carbon skeleton and then add the amino group. For example, the aspartate family of amino acids is synthesized from oxaloacetate, an intermediate of the citric acid cycle. wikipedia.org While no specific pathway for 4-aminooctanoic acid has been elucidated, it is conceivable that similar multi-step enzymatic processes could exist in some organisms for the synthesis of non-standard amino acids from fatty acid precursors.

The table below summarizes some of the key enzymes and their potential relevance to the metabolism of 4-aminooctanoic acid.

| Enzyme Class | Function | Relevance to 4-Aminooctanoic Acid |

| Transaminases | Transfer of an amino group | Potential for synthesis and degradation. |

| GABA Transaminase | Degradation of GABA | May accept 4-aminooctanoic acid as a substrate. |

| Carboxylic Acid Reductases | Reduction of carboxylic acids | Can produce precursors for ω-amino acid synthesis. |

Chemical Interactions with Biological Macromolecules (Structural Studies)